Pentasodium;trifluoroalumane;pentafluoride

描述

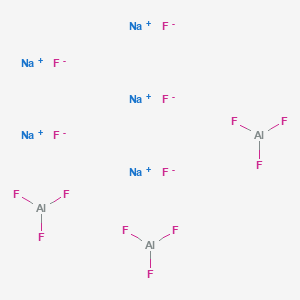

Pentasodium trifluoroalumane pentafluoride (Na₅[AlF₃]F₅) is a hypothetical sodium-aluminum-fluoride complex. For instance, lithium salts such as Li[Al(CF₂CF₂CF₃)H₂I] have been synthesized, but analogous sodium derivatives remain unexplored . The compound likely consists of a central aluminum atom coordinated by fluorine ligands, with sodium counterions stabilizing the structure.

属性

CAS 编号 |

1302-84-7 |

|---|---|

分子式 |

Al3F14.5Na Al3F14Na5 |

分子量 |

461.871106 g/mol |

IUPAC 名称 |

pentasodium;pentafluoroaluminum(2-);tetrafluoroalumanuide |

InChI |

InChI=1S/3Al.14FH.5Na/h;;;14*1H;;;;;/q3*+3;;;;;;;;;;;;;;;5*+1/p-14 |

InChI 键 |

PPPLOTGLKDTASM-UHFFFAOYSA-A |

SMILES |

[F-].[F-].[F-].[F-].[F-].F[Al](F)F.F[Al](F)F.F[Al](F)F.[Na+].[Na+].[Na+].[Na+].[Na+] |

手性 SMILES |

[F-].[F-].[F-].[F-].[F-].F[Al](F)F.F[Al](F)F.F[Al](F)F.[Na+].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

F[Al-](F)(F)F.F[Al-2](F)(F)(F)F.F[Al-2](F)(F)(F)F.[Na+].[Na+].[Na+].[Na+].[Na+] |

产品来源 |

United States |

生物活性

Overview of Pentasodium Trifluoroalumane Pentafluoride

Pentasodium trifluoroalumane pentafluoride is a coordination compound that contains aluminum and fluorine in its structure. Its unique chemical properties make it an interesting subject for research, particularly in relation to its interactions with biological systems.

Chemical Structure

- Chemical Formula : Na₅AlF₆

- Molecular Weight : Approximately 250 g/mol

- Structure : The compound features a central aluminum atom coordinated by five fluorine atoms and sodium ions, contributing to its stability and reactivity.

Research into the biological activity of pentasodium trifluoroalumane pentafluoride suggests several potential mechanisms through which it may exert effects on biological systems:

- Ion Exchange : The sodium ions can participate in ion exchange processes, potentially affecting cellular ionic balance.

- Fluorine Interaction : The presence of fluorine may influence enzyme activity or receptor binding due to its electronegativity and size.

Potential Biological Effects

While specific studies on this compound are sparse, related compounds in the aluminum and fluorine family have been observed to exhibit various biological activities:

- Antimicrobial Properties : Some aluminum compounds have shown antimicrobial effects, suggesting that pentasodium trifluoroalumane pentafluoride could have similar properties.

- Toxicity Studies : Preliminary studies indicate that certain aluminum-based compounds may have neurotoxic effects, warranting further investigation into the safety profile of this compound.

Case Studies

-

Neurotoxicity Assessment :

- A study evaluated the neurotoxic effects of aluminum fluoride compounds on neuronal cells, indicating potential cytotoxicity at high concentrations. Further research is needed to assess the specific effects of pentasodium trifluoroalumane pentafluoride .

-

Antimicrobial Activity :

- Research on related aluminum compounds suggests they may inhibit bacterial growth. Investigating the antimicrobial potential of pentasodium trifluoroalumane pentafluoride could provide insights into its utility in medical applications .

Research Findings

| Study | Findings |

|---|---|

| Neurotoxicity Assessment | Indicated potential cytotoxic effects of aluminum fluoride complexes on neuronal cells. |

| Antimicrobial Activity | Related compounds showed inhibition of bacterial growth; further studies needed for direct assessment. |

相似化合物的比较

Research Findings and Gaps

- Related perfluoroalkylaluminum compounds are synthesized via reactions of Li[AlH₄] with perfluorinated iodides, but yields and purity are often low .

- Lewis Acidity : Aluminum’s +3 oxidation state and fluorine’s electronegativity suggest moderate Lewis acidity, weaker than SbF₅ but stronger than PF₅. Computational studies on Al(CF₃)₃ indicate tunable acidity via ligand substitution , which could extend to Na₅[AlF₃]F₅.

- Safety and Handling : If analogous to SbF₅ or AsF₅, Na₅[AlF₃]F₅ may hydrolyze to release HF, necessitating stringent safety protocols .

常见问题

Basic Research Questions

Q. What established synthesis methods are used for pentasodium trifluloroalumane pentafluoride, and how is purity assessed?

- Methodological Answer : Synthesis typically involves fluorination reactions under controlled conditions. For example, solid-state reactions between sodium fluoride (NaF) and aluminum trifluoride (AlF₃) in a 5:1 molar ratio at elevated temperatures (300–500°C) may yield the compound. Purity assessment requires:

- X-ray diffraction (XRD) to confirm crystallographic structure and phase purity.

- Inductively coupled plasma mass spectrometry (ICP-MS) to quantify elemental ratios (Na:Al:F).

- Fourier-transform infrared spectroscopy (FTIR) to identify vibrational modes of Al-F bonds (600–800 cm⁻¹) .

Q. How can researchers determine the crystallographic structure of pentasodium trifluoroalumane pentafluoride?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation from a hydrofluoric acid solution.

- Conducting symmetry and space group analysis using software like OLEX2 or SHELX.

- Validating bond lengths (e.g., Al-F: ~1.65 Å) and coordination geometry (octahedral AlF₆³⁻ units) against crystallographic databases (e.g., ICSD) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound be resolved?

- Methodological Answer : Contradictions often arise from differences in synthesis conditions or analytical methods. A systematic approach includes:

- Meta-analysis of published data to identify outliers and methodological biases.

- Replication studies under standardized conditions (e.g., inert atmosphere, purity >99%).

- Theoretical validation using density functional theory (DFT) to calculate formation energies and compare with experimental values .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

- Methodological Answer : Use a factorial design to evaluate factors like pH (2–12), temperature (25–80°C), and ionic strength. Steps include:

- Preparing buffered solutions (e.g., HCl/NaOH for acidic/basic conditions).

- Monitoring decomposition via <sup>27</sup>Al NMR to detect AlF₄⁻ or Al(OH)₄⁻ species.

- Applying response surface methodology (RSM) to model stability thresholds (e.g., pH >10 induces hydrolysis) .

Q. How can computational modeling elucidate the electronic structure of pentasodium trifluoroalumane pentafluoride?

- Methodological Answer :

- Density of states (DOS) calculations using software like VASP or Gaussian to map valence/conduction bands.

- Charge distribution analysis via Bader charges to quantify ionic character (Na⁺ vs. AlF₆³⁻).

- Compare with experimental X-ray photoelectron spectroscopy (XPS) data to validate Al 2p and F 1s binding energies .

Data Analysis and Theoretical Frameworks

Q. What statistical frameworks are recommended for analyzing inconsistencies in the compound’s reactivity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。